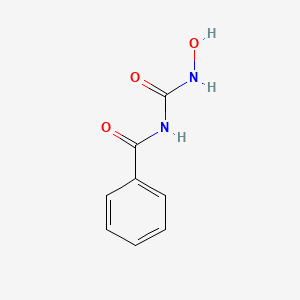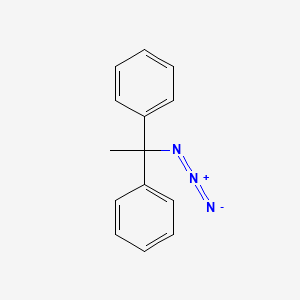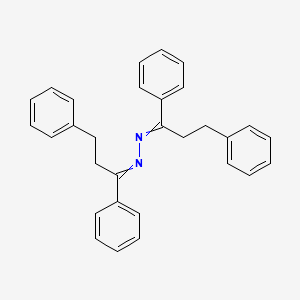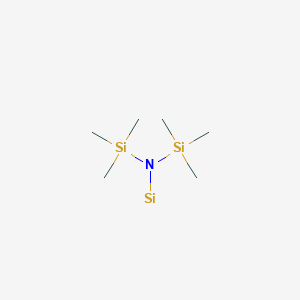
7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate is a chemical compound belonging to the class of naphthoquinones This compound is characterized by its unique structure, which includes a naphthalene core substituted with methyl and acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, such as 1,4,5,8-tetramethoxynaphthalene.
Oxidation: The naphthalene derivative undergoes oxidation to form the corresponding naphthoquinone.
Acetylation: The naphthoquinone is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetate groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Formation of higher-order quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate involves its interaction with biological molecules. The compound can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or cell death. The molecular targets include enzymes involved in cellular respiration and DNA synthesis, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Naphthazarin: Another naphthoquinone derivative with similar biological activities.
Juglone: A naturally occurring quinone with antimicrobial and anticancer properties.
Plumbagin: Known for its anticancer and anti-inflammatory effects.
Uniqueness: 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual acetate groups enhance its solubility and facilitate its use in various chemical reactions and biological assays.
Eigenschaften
CAS-Nummer |
17606-67-6 |
|---|---|
Molekularformel |
C15H12O6 |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
(6-acetyloxy-7-methyl-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C15H12O6/c1-7-13(18)12-10(14(19)15(7)21-9(3)17)5-4-6-11(12)20-8(2)16/h4-6H,1-3H3 |
InChI-Schlüssel |
AKTPISIVZHXNFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



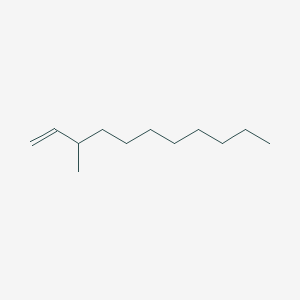
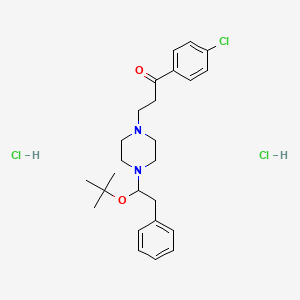
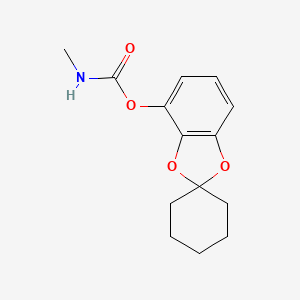

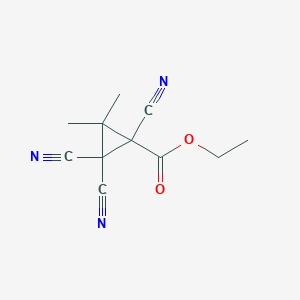
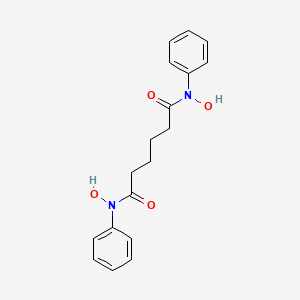

![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)
